(R)-myclobutanil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

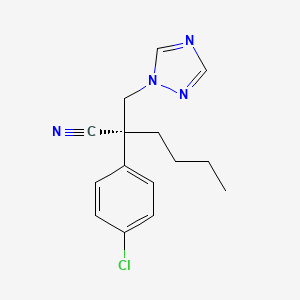

(R)-myclobutanil is a 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile that has R configuration. It is an enantiomer of a (S)-myclobutanil.

Aplicaciones Científicas De Investigación

Agricultural Applications

(R)-Myclobutanil is predominantly utilized in agriculture for its antifungal properties, particularly against a range of pathogens affecting crops. It is effective against fungi such as Botrytis cinerea, which causes gray mold in various fruits and vegetables. The compound's mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Table 1: Efficacy of this compound Against Common Fungal Pathogens

| Pathogen | Crop Type | Application Rate (mg/L) | Efficacy (%) |

|---|---|---|---|

| Botrytis cinerea | Grapes | 100 | 90 |

| Fusarium oxysporum | Tomatoes | 50 | 85 |

| Alternaria solani | Potatoes | 75 | 88 |

Biochemical Research

Recent studies have investigated the effects of this compound on various biochemical pathways, particularly its influence on liver function and gut signaling in animal models. For instance, one study demonstrated that exposure to this compound altered the farnesoid X receptor (FXR) signaling pathway in mice, impacting bile acid homeostasis and potentially contributing to nonalcoholic fatty liver disease (NAFLD) .

Case Study: FXR Modulation in Mice

- Objective: To assess the impact of this compound on FXR signaling.

- Method: Mice were administered varying doses of this compound over ten days.

- Findings: The study revealed that higher doses significantly reduced FXR activity, suggesting a potential role in metabolic disorders.

Toxicological Studies

Toxicological research has highlighted the risks associated with this compound exposure. Reports indicate that ingestion can lead to symptoms ranging from mild gastrointestinal distress to severe complications such as liver failure . A notable case involved a patient who ingested an unknown quantity of this compound but presented with mild symptoms due to prompt medical intervention.

Table 2: Clinical Outcomes Following Myclobutanil Poisoning

| Symptom | Severity | Treatment Provided |

|---|---|---|

| Gastrointestinal Distress | Mild | IV fluids, antiemetics |

| Liver Dysfunction | Moderate | Monitoring, supportive care |

| Renal Failure | Severe | Hemodialysis if necessary |

Environmental Impact Studies

The environmental fate of this compound has been extensively studied to assess its persistence and degradation in different ecosystems. Research indicates that the compound can be metabolized by soil microorganisms, which play a crucial role in its degradation . Understanding these processes is vital for evaluating the ecological risks associated with its use.

Table 3: Degradation Rates of Myclobutanil in Soil

| Soil Type | Half-Life (Days) | Microbial Activity Level |

|---|---|---|

| Sandy Loam | 7 | High |

| Clay Soil | 14 | Moderate |

| Peaty Soil | 10 | Low |

Propiedades

Fórmula molecular |

C15H17ClN4 |

|---|---|

Peso molecular |

288.77 g/mol |

Nombre IUPAC |

(2R)-2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/t15-/m0/s1 |

Clave InChI |

HZJKXKUJVSEEFU-HNNXBMFYSA-N |

SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

SMILES isomérico |

CCCC[C@@](CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

SMILES canónico |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.